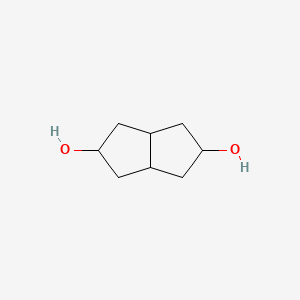

2,5-Pentalenediol, octahydro-

CAS No.: 112163-72-1

Cat. No.: VC16040093

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112163-72-1 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-diol |

| Standard InChI | InChI=1S/C8H14O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-10H,1-4H2 |

| Standard InChI Key | DREIYIQPNMHCIL-UHFFFAOYSA-N |

| Canonical SMILES | C1C2CC(CC2CC1O)O |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

OPD (C₈H₁₄O₂) features a bicyclic skeleton comprising two fused cyclopentane rings, with hydroxyl groups at the 2 and 5 positions . Its IUPAC name, 1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-diol, reflects the stereochemical complexity of the molecule. The rigid V-shaped geometry, confirmed via single-crystal X-ray diffraction , contributes to its high thermal stability and mechanical robustness.

Table 1: Key Molecular Properties of OPD

Stereochemistry and Conformational Analysis

The absolute stereochemistry of OPD’s endo-endo isomer was resolved using 2D NMR and X-ray crystallography, revealing a cis-fused bicyclic system . This configuration minimizes steric strain, enhancing thermal stability compared to isohexides like isosorbide .

Synthesis and Production

Derivation from Citric Acid

OPD is synthesized via a multi-step process starting with citric acid, a renewable feedstock. Key steps include:

-

Cyclization: Citric acid undergoes intramolecular esterification to form a bicyclic intermediate .

-

Reduction: The intermediate is reduced using catalytic hydrogenation, yielding OPD with high stereochemical purity .

Industrial Scalability

Melt polycondensation with diphenyl carbonate (DPC) and aliphatic diols (e.g., 1,8-octanediol) enables large-scale production of OPD-based polycarbonates (co-PCs) . The process preserves stereochemistry, as confirmed by ¹³C NMR .

Applications in Polymer Science

Copolycarbonates for High-Tg Materials

OPD’s rigidity enables the synthesis of copolycarbonates with glass transition temperatures (Tg) up to 80.4°C, outperforming conventional biobased diols like isosorbide (Tg ~60°C) .

Table 2: Thermal Properties of OPD-Based Polymers

Sustainability Advantages

OPD-based polymers reduce reliance on petroleum-derived bisphenol A (BPA), addressing toxicity concerns . A 30 mol% OPD incorporation increases Young’s modulus by 57% compared to pure CHDM-based polymers .

Thermal and Mechanical Performance

Thermal Stability

OPD’s bicyclic structure confers a T₅% of 276°C, significantly higher than isohexides (T₅% ~220°C) . This stability enables applications in automotive and aerospace components requiring resistance to thermal degradation .

Mechanical Behavior

-

Ductile-to-Brittle Transition: At >30 mol% OPD, co-PCs exhibit brittle fracture due to reduced molecular weight (Mn <20,000 g/mol) and low entangled strand density .

-

Shear Yielding: Below this threshold, OPD enhances toughness via cavitation-triggered shear yielding, as observed in dynamic mechanical analysis (DMA) .

Comparison with Alternative Diols

Table 3: OPD vs. Common Polymer Diols

| Diol | Source | Tg (°C) | T₅% (°C) | Sustainability |

|---|---|---|---|---|

| OPD | Citric acid | 80.4 | 276 | High (biobased) |

| Isosorbide | Glucose | 60 | 220 | Moderate |

| CHDM | Petrochemical | 80 | 250 | Low |

| TMCD | Petrochemical | 120 | 290 | Low |

| Data synthesized from . |

OPD’s biobased origin and balanced rigidity/processability make it superior to petrochemical-derived diols like CHDM and TMCD in sustainable polymer design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume